molecular formula C24H23N3O2 B12893066 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole

2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole

Cat. No.: B12893066
M. Wt: 385.5 g/mol
InChI Key: AKSRLZQJPXIHAH-FGZHOGPDSA-N
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Description

2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole is a complex organic compound that features a pyrrole core substituted with two oxazoline groups

Preparation Methods

The synthesis of 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrrole with oxazoline derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazoline rings. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole involves its interaction with specific molecular targets. The oxazoline rings can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and oxazoline-containing molecules. Compared to these compounds, 2,5-Bis(((S)-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

(4S)-4-phenyl-2-[[5-[[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-1H-pyrrol-2-yl]methyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H23N3O2/c1-3-7-17(8-4-1)21-15-28-23(26-21)13-19-11-12-20(25-19)14-24-27-22(16-29-24)18-9-5-2-6-10-18/h1-12,21-22,25H,13-16H2/t21-,22-/m1/s1

InChI Key

AKSRLZQJPXIHAH-FGZHOGPDSA-N

Isomeric SMILES

C1[C@@H](N=C(O1)CC2=CC=C(N2)CC3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1C(N=C(O1)CC2=CC=C(N2)CC3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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